Chloromebuform

描述

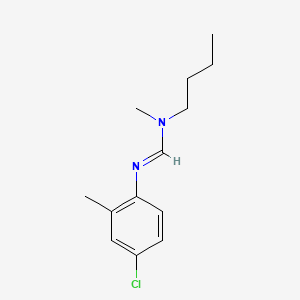

Chloromebuform, also known by its chemical name N-butyl-N-(4-chloro-o-tolyl)-N-methylformamidine, is an organochloride compound that was primarily used as an insecticide and acaricide. It was introduced around 1975 and has been used for controlling various pests such as cattle scabies, ticks, lice, mange mites, stable flies, and horse flies . Despite its initial popularity, it is now considered obsolete in many regions.

准备方法

Synthetic Routes and Reaction Conditions: Chloromebuform can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-chloro-2-methylbenzaldehyde with butylamine and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.

化学反应分析

Types of Reactions: Chloromebuform undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce various amines.

科学研究应用

Chloromebuform has been used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a model compound for studying organochloride chemistry.

Biology: In studies related to pest control and the effects of organochlorides on biological systems.

Medicine: Investigated for its potential use in veterinary medicine for controlling ectoparasites.

Industry: Used in the formulation of insecticides and acaricides for agricultural and veterinary applications.

作用机制

Chloromebuform exerts its effects primarily through its action on the nervous system of insects and mites. It disrupts the normal function of neurotransmitters, leading to paralysis and death of the pests. The exact molecular targets and pathways involved include interference with acetylcholine receptors and inhibition of acetylcholinesterase activity, which are crucial for nerve signal transmission.

相似化合物的比较

Chlorambucil: An alkylating agent used in chemotherapy.

Chlorpyrifos: An organophosphate insecticide.

Chlordane: An organochlorine compound used as a pesticide.

Comparison: Chloromebuform is unique in its specific application as an acaricide and insecticide with a distinct mechanism of action targeting the nervous system of pests. Unlike Chlorambucil, which is used in medical treatments, and Chlorpyrifos and Chlordane, which have broader applications and different modes of action, this compound’s use is more specialized and targeted .

生物活性

Chloromebuform, chemically known as N-butyl-N-(4-chloro-o-tolyl)-N-methylformamidine, is an organochloride compound primarily utilized as an insecticide and acaricide. Introduced in the mid-1970s, it has been effective against a variety of pests, including cattle scabies, ticks, and various flies. This article delves into its biological activity, mechanisms of action, case studies, and relevant research findings.

This compound acts primarily on the nervous systems of insects and mites. Its mechanism involves:

- Interference with Neurotransmitter Function : The compound disrupts normal neurotransmission by interacting with acetylcholine receptors and inhibiting acetylcholinesterase activity. This leads to paralysis and eventual death of the target pests.

- Chemical Structure : Its structure allows for effective binding to biological targets, which is critical for its efficacy as a pesticide.

Biological Activity Overview

This compound has been studied extensively for its biological effects on various organisms. Below is a summary of its activity across different biological systems:

Case Study 1: Efficacy Against Cattle Scabies

In a controlled field study, this compound was applied to cattle affected by scabies. Results indicated a significant reduction in mite populations within 24 hours post-application, demonstrating its rapid action against ectoparasites.

Case Study 2: Impact on Non-target Species

Research has shown that while this compound is effective against target pests, it exhibits low toxicity to beneficial insects such as bees. This characteristic makes it a preferred choice in integrated pest management strategies where non-target species conservation is crucial .

Research Findings

Recent studies have provided insights into the broader implications of this compound's use:

- Pest Resistance : Investigations into pest resistance have indicated that some populations may develop tolerance over time; however, this compound remains effective against various developmental stages of sensitive pests .

- Environmental Impact : Studies assessing the environmental persistence of this compound suggest that it degrades relatively quickly under typical agricultural conditions, minimizing long-term ecological risks .

Comparison with Similar Compounds

This compound can be compared with other pesticides based on their mechanisms and biological activities:

| Compound | Type | Mechanism of Action |

|---|---|---|

| Chlorpyrifos | Organophosphate | Acetylcholinesterase inhibitor |

| Chlordane | Organochlorine | Disrupts nerve function |

| Chlorambucil | Alkylating agent | DNA cross-linking in cancer treatment |

This compound's unique mechanism targeting insect nervous systems distinguishes it from these compounds, which have broader applications and varying modes of action .

属性

IUPAC Name |

N-butyl-N'-(4-chloro-2-methylphenyl)-N-methylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-4-5-8-16(3)10-15-13-7-6-12(14)9-11(13)2/h6-7,9-10H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDYXRYNDPEKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C=NC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058074 | |

| Record name | Chloromebuform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37407-77-5 | |

| Record name | N-Butyl-N′-(4-chloro-2-methylphenyl)-N-methylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37407-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromebuform [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037407775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromebuform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROMEBUFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0Y7KDS1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。